DL-Fluorocitric acid barium salt

Description

Overview of DL-Fluorocitric Acid Barium Salt as a Research Tool

This compound is primarily utilized in laboratory settings as a potent and specific inhibitor of aconitase, an essential enzyme in the tricarboxylic acid (TCA) or Krebs cycle. nih.govcapes.gov.br Its application has been particularly crucial in neuroscience research to study the metabolic interactions between different brain cell types, notably astrocytes and neurons. nih.govcapes.gov.br By inhibiting the glial TCA cycle, researchers can investigate the consequences of disrupted glial metabolism and its impact on neuronal function. nih.govcapes.gov.br The barium salt form provides a stable and soluble means of introducing fluorocitrate into experimental systems.

Historical Development of Fluorocitrate Research and the "Lethal Synthesis" Concept

The story of this compound is intrinsically linked to the elucidation of a fascinating toxicological principle known as "lethal synthesis." This concept describes a process where a relatively non-toxic compound is converted by the body's own metabolic machinery into a highly toxic substance.

Early Discoveries and Contributions of Sir Rudolph Peters

The pioneering work on the toxicity of organofluorine compounds was spearheaded by the British biochemist Sir Rudolph Albert Peters. encyclopedia.com His research in the mid-20th century was instrumental in understanding the biochemical basis of fluoroacetate (B1212596) poisoning. nih.gov In his Croonian Lecture of 1951, Peters introduced the term "lethal synthesis" to describe the metabolic transformation of the non-toxic fluoroacetate into a toxic inhibitor. wikipedia.orggoogle.com His work laid the foundation for identifying the true culprit behind fluoroacetate's toxicity. google.comelsevier.comkbr.be

Elucidation of the Fluoroacetate-Fluorocitrate Metabolic Pathway

Subsequent research built upon Peters' initial findings to fully map out the metabolic pathway. nih.gov It was discovered that fluoroacetate, in itself, is not the direct inhibitor. Instead, it enters the Krebs cycle, where it is mistaken for acetate (B1210297). The enzyme citrate (B86180) synthase then condenses fluoroacetate with oxaloacetate to produce fluorocitrate. nih.gov

Structure

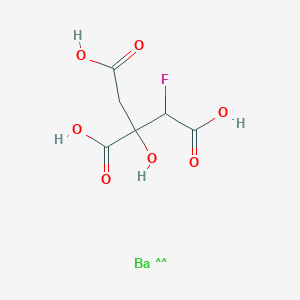

2D Structure

Properties

InChI |

InChI=1S/C6H7FO7.Ba/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXYXUPAJRFPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O.[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BaFO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585158 | |

| Record name | 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-81-5 | |

| Record name | 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Fluorocitric acid barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Mechanisms of Action of Fluorocitrate

Biotransformation and "Lethal Synthesis" Pathways

The journey from the relatively innocuous fluoroacetate (B1212596) to the highly toxic fluorocitrate involves a two-step enzymatic process within the mitochondria. wikipedia.org This metabolic activation is a prerequisite for its inhibitory effects.

Conversion of Fluoroacetate to Fluoroacetyl-CoA

The initial step in the lethal synthesis of fluorocitrate is the conversion of fluoroacetate into fluoroacetyl-coenzyme A (fluoroacetyl-CoA). ontosight.ai This reaction is catalyzed by the enzyme acetyl-CoA synthetase (also known as acetate (B1210297) thiokinase), the same enzyme that activates acetate for entry into the TCA cycle. wikipedia.orgbartleby.com The enzyme links fluoroacetate to coenzyme A, forming fluoroacetyl-CoA, a molecule that structurally mimics the natural substrate, acetyl-CoA. ontosight.ai

This enzymatic conversion is a critical activation step. Fluoroacetate itself does not inhibit any enzymes directly. It must first be "disguised" as a legitimate metabolic intermediate to gain access to the central metabolic machinery of the cell.

Enzymatic Condensation to Fluorocitrate by Citrate (B86180) Synthase (si)-synthase

Once formed, fluoroacetyl-CoA enters the first reaction of the TCA cycle, where it serves as a substrate for citrate synthase. phys.orgwikipedia.org This enzyme normally catalyzes the condensation of acetyl-CoA with oxaloacetate to form citrate. wikipedia.org However, in the presence of fluoroacetyl-CoA, citrate synthase condenses it with oxaloacetate to produce fluorocitrate. phys.orgwikipedia.org This reaction is what constitutes the "lethal synthesis," as it generates the actual toxic compound. phys.orgbristol.ac.uk

The enzyme citrate synthase is remarkably efficient at utilizing fluoroacetyl-CoA, despite the presence of the highly electronegative fluorine atom. phys.orgnih.gov This acceptance by the enzyme is the molecular basis for the toxicity of fluoroacetate-containing compounds.

Stereospecificity of Fluorocitrate Formation and Biological Activity

The condensation reaction catalyzed by citrate synthase is highly stereospecific. Of the four possible stereoisomers of fluorocitrate, only one, the (-)-erythro diastereomer, also known as (2R,3R)-fluorocitrate, is biologically active as a potent inhibitor of the subsequent enzyme in the TCA cycle. nih.govnih.gov This specific isomer is the one produced by citrate synthase. phys.orgbristol.ac.uk

The other stereoisomers of fluorocitrate have significantly less or no inhibitory activity on aconitase. nih.gov For instance, the (+)-erythro-2-fluorocitrate isomer can act as a pseudo-substrate for aconitase, leading to the formation of oxalosuccinate and its subsequent breakdown product, α-ketoglutarate, with the release of fluoride (B91410). nih.govnih.gov This highlights the precise three-dimensional arrangement required for the potent inhibitory effect. X-ray crystallography studies have confirmed the absolute configuration of the inhibitory isomer as (1R:2R) or its enantiomer (1S:2S). nih.gov

Table 1: Stereoisomers of Fluorocitrate and their Biological Activity

| Stereoisomer | Biological Activity on Aconitase |

|---|---|

| (-)-erythro-2-fluorocitrate ((2R,3R)) | Potent inhibitor nih.govnih.gov |

| (+)-erythro-2-fluorocitrate | Acts as a pseudo-substrate, leading to turnover and release of fluoride nih.govnih.gov |

| threo-fluorocitrates | Significantly less or no inhibitory activity nih.gov |

Aconitase Inhibition and Tricarboxylic Acid Cycle Dysregulation

The primary target of the toxic metabolite, (-)-erythro-fluorocitrate, is the mitochondrial enzyme aconitase. nih.govnih.govpnas.org Its inhibition leads to a complete blockade of the TCA cycle at a very early stage.

Irreversible Competitive Inhibition of Mitochondrial Aconitase

(-)-Erythro-fluorocitrate acts as an irreversible competitive inhibitor of mitochondrial aconitase. nih.govnih.govpnas.org Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, a crucial step for the continuation of the TCA cycle. github.io Fluorocitrate, being structurally similar to citrate, binds to the active site of aconitase. ontosight.ai

The inhibition is not a simple competitive binding. Evidence suggests that fluorocitrate acts as a mechanism-based inhibitor. nih.govnih.gov Aconitase processes the (-)-erythro diastereomer of 2-fluorocitrate, converting it to fluoro-cis-aconitate. This intermediate then undergoes a reaction involving the addition of a hydroxide (B78521) ion and the loss of a fluoride ion, forming a highly stable compound called 4-hydroxy-trans-aconitate (HTn). nih.govnih.gov HTn binds very tightly, though not covalently, to the enzyme's active site, effectively inactivating it. nih.govnih.gov The inhibition constant (Ki) for fluorocitrate with aconitase has been reported to be in the nanomolar range, specifically 3.4 x 10⁻⁸ M when citrate is the substrate. portlandpress.comnih.gov

Accumulation of Citrate and Downstream Metabolic Consequences

The irreversible inhibition of aconitase leads to a dramatic accumulation of citrate in the mitochondria and subsequently in the cytoplasm and blood. phys.orgnih.gov This citrate buildup is a hallmark of fluoroacetate and fluorocitrate poisoning. nih.govnih.gov In studies with rats, administration of fluoroacetate led to a 15-fold increase in heart citrate concentrations, which correlated with a fivefold elevation in serum citrate. nih.gov

The accumulation of citrate has several detrimental downstream metabolic consequences:

Energy Depletion: The blockade of the TCA cycle prevents the oxidation of acetyl-CoA, leading to a severe depletion of cellular energy in the form of ATP. nih.gov This is a primary contributor to the toxic effects.

Inhibition of Glycolysis: High levels of citrate can allosterically inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. This feedback inhibition further exacerbates the energy crisis by shutting down the main pathway for glucose breakdown. bartleby.com

Disruption of Calcium Homeostasis: Citrate is a known chelator of divalent cations, including calcium (Ca²⁺). nih.govnih.gov The significant increase in citrate levels can lead to a decrease in free calcium ions, which is crucial for numerous cellular processes, including muscle contraction and nerve function. This can manifest as tremors, tetany, and convulsions. nih.govnih.gov

Reduced Glutamine Synthesis: In the brain, the inhibition of the glial TCA cycle by fluorocitrate leads to a reduction in the formation of glutamine, an important precursor for the neurotransmitters glutamate (B1630785) and GABA. nih.gov

Table 2: Metabolic Consequences of Aconitase Inhibition by Fluorocitrate

| Affected Metabolite/Process | Consequence |

|---|---|

| Citrate | Accumulates in tissues and serum phys.orgnih.gov |

| ATP | Depletion due to TCA cycle arrest nih.gov |

| Glycolysis | Inhibited by high citrate levels bartleby.com |

| Calcium (Ca²⁺) | Chelation by citrate, leading to reduced free Ca²⁺ nih.govnih.gov |

| Glutamine | Reduced synthesis in the brain nih.gov |

Differential Sensitivity of Aconitase Isozymes in Various Tissues

Aconitase exists in different isoforms, principally the mitochondrial (m-aconitase) and cytosolic (c-aconitase) forms, which exhibit varying degrees of sensitivity to fluorocitrate. Research has demonstrated a clear distinction in the inhibitory effects of fluorocitrate on these isozymes.

Studies on rat liver have shown that the aconitase bound within the mitochondria is significantly more susceptible to inhibition by fluorocitrate than the enzyme extracted from the mitochondria or the aconitase found in the cell sap (extramitochondrial). wikipedia.org For instance, a concentration of 0.3 mM fluorocitrate was required to achieve 50% inhibition of the citrate to cis-aconitate reaction catalyzed by extracted mitochondrial aconitase, whereas a much higher concentration of 1.2 mM was needed for the same level of inhibition of the extramitochondrial enzyme. wikipedia.org This differential sensitivity suggests that the mitochondrial membrane or the enzyme's integration within the mitochondrial matrix may play a role in its interaction with the inhibitor.

Furthermore, the reaction direction also influences the sensitivity to inhibition. For both mitochondrial and extramitochondrial aconitase, the conversion of citrate to cis-aconitate is 2 to 3 times more sensitive to fluorocitrate than the conversion of isocitrate to cis-aconitate. wikipedia.org In brain tissue, fluorocitrate and its precursor fluoroacetate are preferentially taken up by glial cells, leading to a targeted inhibition of the glial TCA cycle. nih.gov This glia-specificity, however, is dependent on the dosage and the experimental model used. nih.gov

Table 1: Comparative Inhibition of Aconitase Isozymes by Fluorocitrate

| Enzyme Location | Substrate | Inhibitor Concentration for 50% Inhibition | Reference |

| Extracted Mitochondrial (Rat Liver) | Citrate → cis-Aconitate | 0.3 mM | wikipedia.org |

| Extramitochondrial (Rat Liver) | Citrate → cis-Aconitate | 1.2 mM | wikipedia.org |

This table illustrates the differential sensitivity of mitochondrial and extramitochondrial aconitase to fluorocitrate.

Mitochondrial Transport and Citrate Homeostasis Perturbation

Binding to Mitochondrial Proteins and Citrate Transport Blockade

There has been some debate in the scientific literature regarding whether fluorocitrate's primary action is the inhibition of aconitase or the blockade of the mitochondrial tricarboxylate carrier, which is responsible for transporting citrate across the inner mitochondrial membrane. However, substantial evidence supports the former.

Studies have shown that at concentrations where fluorocitrate strongly inhibits the oxidation of citrate, it does not inhibit the exchange of internal citrate for external citrate or L-malate. nih.gov This indicates that the tricarboxylate carrier is not the primary target. Had the carrier been significantly affected, these exchange reactions would have been inhibited. nih.gov The inhibitory action of fluorocitrate is therefore predominantly at the level of aconitase. nih.gov While the (-)-erythro diastereomer of 2-fluorocitrate has been reported to inactivate the tricarboxylate carrier in liver mitochondria, the prevailing view is that the inhibition of aconitase is the more significant and immediate effect. nih.govresearchgate.net

The interaction between fluorocitrate and aconitase is complex, with the (-)-erythro isomer being the most potent inhibitor. pnas.org It is proposed to act as a mechanism-based inhibitor, where it is first converted by aconitase to fluoro-cis-aconitate. This intermediate then reacts further to form 4-hydroxy-trans-aconitate, which binds very tightly, though not covalently, to the enzyme's active site. pnas.org

Impact on Cellular Energy Metabolism and ATP Production

The blockade of the TCA cycle through aconitase inhibition directly impacts cellular energy production. By preventing the conversion of citrate, fluorocitrate effectively halts the cycle, leading to a significant reduction in the generation of reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation and, consequently, ATP synthesis.

Research on cultured astrocytes has shown that fluorocitrate can disrupt carbon flux through the Krebs cycle. nih.gov While some studies with primary astrocyte cultures showed little to no reduction in ATP levels with 0.5 mM fluorocitrate, others using in vivo models have demonstrated a clear decrease in intracellular ATP in both astrocytes and neurons at concentrations as low as 25 µM. nih.govnih.gov This discrepancy may be due to different experimental conditions and models. The reduction in ATP levels is a critical consequence of fluorocitrate exposure, as it impairs numerous energy-dependent cellular functions. nih.gov

Table 2: Effects of Fluorocitrate on Cellular Energetics

| Cell Type/Organism | Fluorocitrate Concentration | Observed Effect | Reference |

| Astrocytes (in vivo) | 25 µM | Decrease in intracellular ATP | nih.gov |

| Neurons (in vivo) | 250 µM | Decrease in intracellular ATP | nih.gov |

| Primary Astrocyte Cultures | 0.5 mM | Little to no reduction in ATP | nih.gov |

| Saccharomyces cerevisiae | 50-200 µM | Decreased oxygen consumption rate |

This table summarizes the impact of fluorocitrate on key indicators of cellular energy metabolism in different experimental systems.

Synthetic Methodologies and Isomer Resolution for Research Purposes

General Synthesis Strategies for DL-Fluorocitric Acid Barium Salt

The primary synthetic routes involve the formation of an ester of fluorocitric acid, which is then hydrolyzed to the free acid and subsequently converted to the more stable barium salt. dtic.mil

While direct neutralization of fluoroacetic acid with a barium base is not the primary method for synthesizing the more complex this compound, the principles of neutralization are fundamental to the final precipitation step. The synthesis typically begins with the condensation of ethyl fluoroacetate (B1212596) and ethyl oxalate. dtic.mil This is followed by a Reformatsky reaction with ethyl bromoacetate (B1195939) to produce ethyl fluorocitrate. dtic.mil The subsequent hydrolysis of this ester yields fluorocitric acid. dtic.mil It is at this stage that a barium base, such as barium hydroxide (B78521), would be used to neutralize the acidic solution, leading to the precipitation of the barium salt.

The direct synthesis of barium salts from aqueous solutions is a common technique in inorganic chemistry. In the context of DL-fluorocitric acid, after the hydrolysis of ethyl fluorocitrate to the free acid, the addition of a soluble barium salt, like barium chloride or barium hydroxide, to the aqueous solution of fluorocitric acid leads to the direct precipitation of this compound. dtic.milmatec-conferences.org This precipitation is driven by the low solubility of the barium salt in water. The resulting precipitate can then be collected by filtration or centrifugation. matec-conferences.org

Preparation of Active Fluorocitrate for Experimental Applications

The usability of this compound in biological experiments hinges on its proper preparation, including purification and pH control, to ensure the active inhibitory isomer is present and effective.

Barium precipitation is a critical step not only for synthesis but also for purification. The process involves carefully controlling conditions such as reactant concentrations, temperature, and the rate of addition of the barium salt to influence the particle size and purity of the precipitate. matec-conferences.orgresearchgate.net The precipitated this compound is typically washed multiple times with deionized water to remove any unreacted starting materials or soluble byproducts. matec-conferences.org Centrifugation is a common method to separate the precipitate from the supernatant during these washing steps. matec-conferences.org The purified precipitate is then dried to obtain the final product. matec-conferences.org

| Parameter | Influence on Precipitation | Example |

| Reactant Concentration | Affects yield and particle size of the precipitate. researchgate.net | Using concentrated solutions of barium nitrate (B79036) and hydrofluoric acid can optimize the yield of barium hydrofluoride. researchgate.net |

| Temperature | Can influence the rate of precipitation and crystal morphology. matec-conferences.org | In the synthesis of barium sulfate (B86663), higher temperatures can lead to a greater mass of the formed crust. matec-conferences.org |

| Stirring Speed | Affects the mixing of reactants and can influence particle size. matec-conferences.org | Strong mechanical stirring is used during the direct precipitation of barium sulfate to ensure a uniform reaction. matec-conferences.org |

| Additive Concentration | Can modify the properties of the resulting precipitate. matec-conferences.org | The addition of citric acid as an additive has been studied in the synthesis of barium sulfate. matec-conferences.org |

This table illustrates key parameters influencing barium salt precipitation, drawing parallels from similar inorganic salt preparations.

For biological assays, it is often necessary to dissolve the this compound and adjust the pH of the solution to the optimal range for the specific enzyme or cellular system being studied. promega.comlibretexts.org This typically involves the use of biological buffers. promega.com The optimal pH for most biochemical experiments is between 6 and 8. promega.com

The process generally involves:

Dissolving the barium salt in a minimal amount of dilute acid to convert it to the soluble free acid.

Adding a suitable buffer system, such as a phosphate (B84403) buffer or a Tris buffer, to the solution. sigmaaldrich.com

Carefully adjusting the pH to the desired value using a dilute acid or base while monitoring with a pH meter. promega.com

The choice of buffer is critical and should be based on the required pH range and its compatibility with the experimental system, ensuring it does not interfere with the biological activity being measured. libretexts.orgprotocols.io

| Buffer System | Useful pH Range | pKa (at 25 °C) |

| Citric Acid - Sodium Citrate (B86180) | 3.0 - 6.2 | pKa1=3.13, pKa2=4.76, pKa3=6.40 |

| Sodium Acetate (B1210297) - Acetic Acid | 3.7 - 5.6 | 4.76 |

| Na2HPO4 - NaH2PO4 | 5.8 - 8.0 | 7.20 |

| MOPS | 6.5 - 7.9 | 7.20 |

| Tris | 7.5 - 9.0 | 8.06 |

This table provides examples of common biological buffers and their effective pH ranges, which are essential for preparing DL-fluorocitric acid solutions for assays. sigmaaldrich.com

Stereochemical Resolution of DL-Fluorocitric Acid Isomers

DL-Fluorocitric acid has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). dtic.mil It is often the case that only one of these isomers is biologically active as an enzyme inhibitor. nih.gov Therefore, the resolution of these isomers is a critical step for studying the specific mechanism of action. nih.gov

The resolution of racemic mixtures, such as DL-fluorocitric acid, can be achieved by converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. libretexts.org For a racemic acid, a chiral base is used. libretexts.org These resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.org After separation, the pure enantiomer can be recovered from its diastereomeric salt. libretexts.org While the specific resolution of DL-fluorocitric acid isomers is a complex process, studies have focused on the selective microbial degradation of the inhibitory isomer as one approach. nih.gov Research by Dummel and Kun led to the resolution of DL-erythro-fluorocitric acid into its optically active isomers. nih.gov

Separation of Diastereomeric Racemates

DL-Fluorocitric acid possesses two chiral centers, resulting in the formation of four stereoisomers. The initial synthesis yields a mixture of these isomers. For research purposes, particularly for studying enzyme inhibition, the separation of these diastereomers is paramount. The primary method for this separation involves the formation of diastereomeric salts. wikipedia.org This technique leverages the different physicochemical properties of diastereomers, such as solubility, which allows for their separation. wikipedia.orglibretexts.org

The process begins by reacting the racemic mixture of fluorocitric acid with a chiral resolving agent. libretexts.orglibretexts.org This reaction creates a mixture of diastereomeric salts, which, unlike the original enantiomers, have distinct physical properties. wikipedia.orglibretexts.org The choice of the resolving agent is critical and is often an enantiomerically pure chiral base. libretexts.org

Fractional Crystallization Techniques for Optical Isomer Resolution

Once the diastereomeric salts are formed, fractional crystallization is the principal technique employed for their separation. wikipedia.org This method relies on the differential solubility of the diastereomeric salts in a given solvent system. By carefully controlling conditions such as temperature and solvent composition, one diastereomeric salt can be induced to crystallize out of the solution while the other remains dissolved. wikipedia.org

While a specific, detailed protocol for the fractional crystallization of this compound is not extensively documented in publicly available literature, the general principles for the resolution of DL-erythro-fluorocitric acid have been established. nih.gov The process would typically involve dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to achieve saturation. The solution is then gradually cooled, allowing the less soluble diastereomer to crystallize preferentially. The crystals are subsequently separated by filtration. This process may need to be repeated several times to achieve a high degree of optical purity for each isomer. The selection of the appropriate solvent system is crucial and is determined empirically to maximize the solubility difference between the diastereomeric salts.

Characterization of Active Isomers for Aconitase Inhibition Studies

Following the separation and purification of the isomers, it is essential to characterize them to identify the biologically active form for aconitase inhibition studies. It has been conclusively demonstrated that the (-)-erythro diastereomer of 2-fluorocitrate, specifically the (2R,3R) isomer, is the potent inhibitor of aconitase. nih.gov

The characterization of this active isomer and its interaction with aconitase involves various analytical techniques. High-Performance Liquid Chromatography (HPLC) is utilized to analyze the purity of the separated isomers and to study the products of the enzymatic reaction. nih.gov X-ray crystallography has been instrumental in determining the precise three-dimensional structure of the enzyme-inhibitor complex, revealing how the inhibitor binds to the active site of aconitase. nih.gov

Kinetic studies are performed to quantify the inhibitory potency of the active isomer. These studies have determined the inhibition constants (Ki) for the interaction between the active fluorocitrate isomer and aconitase. The inhibition by fluorocitrate has been shown to be complex, exhibiting characteristics of both competitive and non-competitive inhibition depending on the substrate used. nih.gov For instance, with citrate as the substrate, the inhibition is partially competitive, whereas with cis-aconitate as the substrate, it is partially non-competitive. nih.gov

Table 1: Inhibition Constants of Fluorocitrate on Solubilized Mitochondrial Aconitase nih.gov

| Substrate | Type of Inhibition | Ki (M) |

| Citrate | Partially Competitive | 3.4 x 10⁻⁸ |

| cis-Aconitate | Partially Non-competitive | 3.0 x 10⁻⁸ |

This interactive table provides a summary of the inhibition constants (Ki) of fluorocitrate on aconitase with different substrates.

The mechanism of inhibition is understood to be a "lethal synthesis," where the (-)-erythro-2-fluorocitrate isomer is converted by aconitase into a tightly-binding inhibitor. nih.gov This process involves the enzymatic conversion of the fluorocitrate to fluoro-cis-aconitate, followed by the addition of a hydroxyl group and the loss of fluoride (B91410) to form 4-hydroxy-trans-aconitate, which remains tightly, but not covalently, bound to the enzyme's active site. nih.gov This effectively halts the citric acid cycle. wikipedia.org

Research Applications in Cellular and Systemic Metabolism Excluding Human Clinical Data

Elucidation of Tricarboxylic Acid Cycle Dynamics

By arresting the TCA cycle at a specific point, DL-fluorocitric acid enables detailed investigation into the kinetics and flux of this central metabolic hub.

DL-Fluorocitric acid is not the direct inhibitor of aconitase. Instead, the (-)-erythro-2-fluorocitrate isomer, which is one of the four stereoisomers of fluorocitrate, acts as a substrate for aconitase. pnas.org The enzyme converts it into fluoro-cis-aconitate. Subsequently, in a reaction that involves the addition of a hydroxide (B78521) ion and the elimination of a fluoride (B91410) ion, the compound 4-hydroxy-trans-aconitate (HTn) is formed. pnas.orgnih.gov This product, HTn, is a very tightly binding, though not covalent, inhibitor of the enzyme, effectively inactivating it. pnas.orgnih.gov

Kinetic studies have revealed the nuances of this inhibition. The interaction is complex and depends on the substrate being used for the enzymatic reaction. When citrate (B86180) is the substrate, the inhibition by fluorocitrate is characterized as partially competitive. nih.gov In contrast, when cis-aconitate is the substrate, the inhibition is partially non-competitive. nih.gov The inhibition constant (Ki) for fluorocitrate with solubilized mitochondrial aconitase has been determined to be in the nanomolar range, highlighting its potency.

Table 1: Aconitase Inhibition by Fluorocitrate

| Substrate | Type of Inhibition | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Citrate | Partially Competitive | 3.4 x 10⁻⁸ M | nih.gov |

| cis-Aconitate | Partially Non-competitive | 3.0 x 10⁻⁸ M | nih.gov |

The use of isotopically labeled substrates is a cornerstone of metabolic flux analysis. While specific studies detailing the use of [6-14C]Citrate in conjunction with fluorocitrate are not prominent in the reviewed literature, the principle has been extensively applied using other labeled precursors to trace the impact of aconitase inhibition. For instance, studies have employed [1-¹⁴C]acetate, L-[U-¹⁴C]glutamate, and other labeled compounds to follow their metabolic fate in brain slices. nih.govnih.gov

The general methodology involves introducing a labeled substrate into a biological system (e.g., cell culture or in vivo) and tracking the distribution of the isotope through various metabolic intermediates. In the presence of fluorocitrate, the label would be expected to accumulate in citrate, as its conversion to isocitrate via the TCA cycle is blocked. This allows for the quantification of the flux through the initial stages of the cycle and highlights the metabolic chokepoint. Studies using labeled glucose and lactate (B86563) have shown that fluorocitrate reduces the oxidation of these substrates, providing insights into the relative contributions of different cell types to their metabolism. nih.gov For example, 20 and 100 micromol/L of fluorocitrate were found to decrease the oxidation of lactate by 55 +/- 20% and 68 +/- 12%, respectively. nih.gov

Investigation of Glial Cell Metabolism and Function in Animal Models

DL-Fluorocitric acid has been particularly instrumental in neuroscience for its ability to selectively target glial cells, most notably astrocytes, in vivo.

The selectivity of fluorocitrate for glial cells is attributed to the preferential uptake of its precursor, fluoroacetate (B1212596), by these cells. nih.govnih.gov Once inside the astrocytes, fluoroacetate is converted to fluorocitrate, which then inhibits the astrocytic TCA cycle. nih.gov This selective metabolic disruption allows researchers to create experimental models where the function of glial cells is temporarily and reversibly impaired, enabling the study of their roles in the brain. nih.govcapes.gov.br This approach has been crucial in demonstrating the metabolic reliance of the brain on glial cell activity.

A key area of investigation using fluorocitrate is the metabolic partnership between astrocytes and neurons, often referred to as the astrocyte-neuron lactate shuttle and the glutamate-glutamine cycle. By inhibiting the astrocytic TCA cycle, fluorocitrate has profound effects on these coupled pathways.

Glutamine Metabolism: The inhibition of aconitase in astrocytes leads to a significant reduction in the synthesis of glutamine. nih.govnih.gov This is because the carbon skeleton for glutamine synthesis is derived from TCA cycle intermediates. Astrocytes normally release glutamine, which is then taken up by neurons to be converted into the neurotransmitters glutamate (B1630785) and GABA. nih.govwikipedia.org Fluorocitrate-induced disruption of this cycle, therefore, curtails the supply of precursor for these key neurotransmitters. nih.govnih.gov Studies in primary astrocyte cultures have shown that 0.5 mM of fluorocitrate can reduce glutamine production by 65 +/- 5% when exogenous glutamate is absent. nih.gov

Lactate Metabolism: Fluorocitrate has also been used to probe the role of astrocytes in lactate metabolism. Studies in freely moving rats have demonstrated that fluorocitrate significantly reduces the oxidation of lactate in the brain. nih.gov This finding supports the hypothesis that astrocytes are a primary site of lactate oxidation and are involved in supplying metabolic substrates to neurons.

By disrupting the metabolic machinery of astrocytes, fluorocitrate indirectly modulates neuronal activity and communication. The impairment of the glutamate-glutamine cycle has direct consequences for neurotransmitter homeostasis. In vivo studies have shown that treatment with fluorocitrate can reduce the K+-evoked release of endogenous glutamate and GABA from brain slices. nih.gov

Furthermore, the metabolic inhibition of astrocytes by fluorocitrate has been shown to affect synaptic transmission. Prolonged inhibition can lead to a blockage of orthodromic transmission and, in some cases, induce spreading depression, a wave of near-complete depolarization of neurons and glia. researchgate.net These findings underscore the critical role of astrocytes in maintaining the appropriate ionic and metabolic environment required for normal synaptic function. The use of fluorocitrate has also been shown to lead to a decrease in extracellular glutamate levels, while increasing extracellular dopamine (B1211576) levels in some studies. mdpi.com

Studies on Organ-Specific Metabolic Responses in Animal Models

The use of fluorocitrate to inhibit astrocyte metabolism has yielded significant insights into the metabolic coupling between astrocytes and neurons in the brain. In one key study, the intracranial injection of fluorocitrate in rats was used to block the astrocyte TCA cycle. nih.gov Despite autoradiography confirming significant inhibition of astrocyte metabolism, measurements using 15O-labeled gas positron emission tomography (PET) revealed that key hemodynamic and metabolic parameters were maintained. nih.gov Specifically, there were no significant changes in the cerebral metabolic rate of oxygen (CMRO2), cerebral blood flow (CBF), or the oxygen extraction fraction (OEF) in the affected brain region compared to the untreated side. nih.gov This suggests that regional cerebral oxygen consumption, primarily a neuronal activity, is preserved even when the astrocyte TCA cycle is inhibited. nih.gov

Further studies using microdialysis in freely moving rats have shown that fluorocitrate differentially affects the oxidation of various energy substrates. The results indicate that astrocytes are responsible for oxidizing approximately 50% of the interstitial lactate and about 35% of the interstitial glucose. By inference, neurons metabolize the remaining proportions.

Here is a summary of cerebral metabolic parameters in rats following fluorocitrate-induced glial inhibition:

Cerebral Hemodynamic and Metabolic Parameters Post-Fluorocitrate Injection in Rats| Parameter | Ipsilateral (FC-Treated) | Contralateral (Control) | Finding |

|---|---|---|---|

| Cerebral Blood Flow (CBF) (mL/100 mL/min) | 54.4 ± 8.8 | 55.3 ± 11.6 | No significant difference nih.gov |

| Cerebral Metabolic Rate of Oxygen (CMRO2) (mL/100 mL/min) | 7.0 ± 0.9 | 7.1 ± 1.2 | No significant difference nih.gov |

| Oxygen Extraction Fraction (OEF) (%) | 72.0 ± 8.9 | 70.8 ± 8.2 | No significant difference nih.gov |

| Cerebral Blood Volume (CBV) (mL/100 mL) | 4.1 ± 0.8 | 4.2 ± 0.9 | No significant difference nih.gov |

The liver, a central hub of metabolism, also exhibits distinct responses to fluoroacetate poisoning. While metabolically active, the liver tends to accumulate less citrate than other organs like the heart or kidneys. regulations.gov Studies in rats receiving sodium fluoroacetate showed no significant changes in liver ATP or citrate concentrations and no evidence of histological damage. osti.gov However, fluoroacetate poisoning has been shown to cause rapid hydrolysis of glycogen (B147801) in the liver, leading to a corresponding increase in blood glucose. researchgate.net This effect is consistent with the compound's mechanism of blocking the Krebs cycle, which impairs cellular energy production. The subsequent accumulation of glycogen observed in some studies is interpreted as an indicator of diminished usage due to this metabolic impairment. researchgate.net In non-human primates, PET imaging with 18F-fluoroacetate demonstrated a rapid accumulation of the tracer in the liver, confirming its significant uptake by the organ. nih.gov

The kidneys and spleen are significantly affected by fluoroacetate due to their high metabolic activity. regulations.gov These organs are among those that accumulate citrate to the greatest extent following fluoroacetate administration. regulations.gov This citrate accumulation is a key indicator of poisoning. nih.gov Studies in non-human primates using 18F-fluoroacetate also show rapid tracer accumulation in the kidneys. nih.gov The sensitivity of the kidneys is particularly notable, as acute fluoroacetate poisoning can lead to acute renal failure. regulations.gov However, the severity of the impact can be dose-dependent. In one rat study, treatment with sodium fluoroacetate caused only transient increases in kidney citrate concentration without significant decreases in ATP or observable histologic damage. osti.gov

The testes are particularly vulnerable to the metabolic disruption caused by fluoroacetate. Studies in rats have documented severe consequences for testicular metabolism and cellular structure. nih.gov Administration of fluoroacetate led to elevated citrate concentrations and decreased ATP levels within the testes. nih.gov This metabolic crisis manifested as significant morphological damage, including a decrease in testicular weight, the formation of spermatid and spermatocyte giant cells, and, at higher concentrations, marked atrophy of the seminiferous tubules. nih.gov

Further investigation into the mode of cell death revealed that fluoroacetate induces both apoptosis and necrosis of male germ cells shortly after administration. nih.gov Degenerating spermatogonia showed features characteristic of apoptosis. nih.gov Interestingly, at later time points (24 and 48 hours), the compound appeared to inhibit the normal, spontaneous apoptosis of germ cells, while degenerating spermatids persisted and formed multinucleated giant cells. nih.gov

Effects of Fluoroacetate on Rat Testis

| Parameter | Observation | Reference(s) |

|---|---|---|

| Metabolic Changes | ||

| Citrate Concentration | Elevated | nih.gov |

| ATP Concentration | Decreased | nih.gov |

| Physical & Cellular Changes | ||

| Testicular Weight | Decreased | nih.govosti.gov |

| Cellular Morphology | Altered spermatids, formation of spermatid and spermatocyte giant cells, seminiferous tubule atrophy. | nih.gov |

| Cell Death Mechanism | Induces apoptosis and necrosis in early stages; inhibits spontaneous apoptosis at later stages. | nih.gov |

Broader Metabolic Pathway Interrogations

Beyond its use to induce organ-specific toxicity, fluorocitrate is a sophisticated tool for interrogating the intricacies of metabolic pathways, particularly the metabolic cooperation between different cell types. Its selective inhibition of the glial Krebs cycle has been pivotal in studying the trafficking of substrates between glial cells and neurons. researchgate.net

A key area of investigation has been the glutamate-glutamine cycle, a fundamental process for recycling the neurotransmitter glutamate. By administering fluorocitrate to rats, researchers have demonstrated a 95% reduction in the formation of glutamine from acetate (B1210297), a substrate that is selectively taken up and metabolized by glial cells. nih.gov This confirms that fluorocitrate is a selective inhibitor of the glial Krebs cycle and effectively shuts down the glial contribution to glutamine synthesis. nih.gov The primary metabolic effect of fluorocitrate in astrocytes is this impairment of carbon flux through the Krebs cycle, rather than a direct impairment of ATP production. nih.gov

These studies often employ stable isotope tracing, a technique where substrates labeled with isotopes like 13C or 14C (e.g., [14C]acetate or [14C]glucose) are introduced into the system. nih.govnih.gov By tracking the destination of the labeled atoms, scientists can map metabolic fluxes and determine the activity of specific pathways. frontiersin.org Using fluorocitrate in combination with these tracers allows researchers to isolate and quantify the metabolic contribution of glial cells versus neurons, revealing, for example, that astrocytes associated with different types of nerve terminals (GABAergic vs. glutamatergic) may have different preferences for amino acid precursors. nih.gov This approach provides a quantitative understanding of how metabolic pathways are organized and regulated between distinct but interacting cell populations in vivo.

Impact on Pyruvate (B1213749) and Lactate Metabolism

DL-Fluorocitric acid barium salt, through its active component fluorocitrate, significantly influences the metabolic pathways of pyruvate and lactate. By inhibiting aconitase, fluorocitrate effectively blocks the Krebs cycle, leading to an accumulation of citrate and a subsequent impact on the upstream metabolites, including those derived from glycolysis.

Research using in vivo microdialysis in freely moving rats has demonstrated the dose-dependent effects of fluorocitrate on the cerebral oxidation of lactate and glucose. While lower concentrations (5 µmol/L) of fluorocitrate did not affect the oxidation of either substrate, higher concentrations led to a marked reduction in their metabolism. Specifically, 20 and 100 µmol/L of fluorocitrate reduced lactate oxidation by 55 ± 20% and 68 ± 12%, respectively. In the same study, 20 µmol/L fluorocitrate also reduced ¹⁴C-glucose oxidation by 50 ± 14%. These findings suggest that astrocytes are responsible for the oxidation of approximately half of the interstitial lactate and about a third of the interstitial glucose. Consequently, neurons are thought to metabolize the remaining proportions.

The inhibition of the TCA cycle by fluorocitrate can also indirectly affect pyruvate metabolism. With the primary pathway for pyruvate oxidation being hindered, there can be a shift towards other metabolic fates for pyruvate, such as its conversion to lactate. This is consistent with the broader understanding of lactate metabolism, which is no longer viewed merely as a waste product of anaerobic glycolysis but as a crucial player in cellular energetics and signaling. The dynamic interplay between pyruvate and lactate is essential for maintaining cellular redox balance and providing energy substrates to different cell types, a process that is significantly perturbed by the action of fluorocitrate.

Table 1: Effect of Fluorocitrate on Lactate and Glucose Oxidation in Rat Brain

| Fluorocitrate Concentration | Reduction in Lactate Oxidation | Reduction in ¹⁴C-Glucose Oxidation |

|---|---|---|

| 5 µmol/L | No significant effect | No significant effect |

| 20 µmol/L | 55 ± 20% | 50 ± 14% |

| 100 µmol/L | 68 ± 12% | 24 ± 19% (not statistically significant) |

Data from a study on freely moving rats using in vivo microdialysis.

Amino Acid Metabolism (e.g., Glutamate, Aspartate, GABA, Glutamine Synthesis)

The inhibitory effect of this compound on the Krebs cycle has profound consequences for the metabolism of several key amino acids, many of which are crucial neurotransmitters or their precursors. The compound is preferentially taken up by glial cells, making it a valuable tool for studying the metabolic interactions between glia and neurons. nih.gov

Inhibition of aconitase in glial cells leads to a significant reduction in the synthesis of α-ketoglutarate, a critical intermediate for the formation of glutamate and subsequently glutamine and GABA. nih.gov Research has shown that fluorocitrate treatment in vivo leads to a substantial decrease in the formation of glutamine from acetate, a precursor that is selectively taken up by glial cells. nih.gov This disruption of glutamine synthesis is a key finding, as glutamine produced by astrocytes is a primary precursor for the neurotransmitter pool of glutamate and GABA in neurons. nih.gov

Studies on rat striatal slices have further elucidated the impact of fluorocitrate on amino acid release. In vivo treatment with fluorocitrate was found to reduce the potassium-evoked release of endogenous glutamate and GABA. nih.gov This is consistent with the idea that glial glutamine is essential for replenishing the neurotransmitter pools of these amino acids. nih.gov Interestingly, the same study observed an increased release of D-aspartate, which was attributed to the inhibited uptake of this glutamate analog into glial cells, further highlighting the compound's glial-specific effects. nih.gov

The metabolic disruption also affects other amino acids. For instance, fluorocitrate treatment has been shown to increase the efflux of alanine (B10760859) from striatal slices, suggesting alterations in amino acid transamination reactions as the cell attempts to compensate for the blocked Krebs cycle. nih.gov

Table 2: Impact of Fluorocitrate on Amino Acid Metabolism in the Central Nervous System

| Affected Amino Acid | Observed Effect | Implication | Reference |

|---|---|---|---|

| Glutamine | Reduced synthesis and efflux | Disruption of the glutamate-glutamine cycle between glia and neurons | nih.govnih.gov |

| Glutamate | Reduced K+-evoked release (in vivo) | Depletion of the neurotransmitter pool due to lack of glutamine precursor | nih.gov |

| GABA | Reduced K+-evoked release (in vivo) | Depletion of the neurotransmitter pool due to lack of glutamine precursor | nih.gov |

| D-Aspartate | Increased K+-evoked release | Inhibition of glial uptake | nih.gov |

| Alanine | Increased efflux | Altered transamination reactions | nih.gov |

Findings are based on studies using rat striatal slices and in vivo models.

Interaction with Other Fluorinated Compounds and Their Metabolic Fates (e.g., Fluoroethanes)

This compound is the toxic metabolite of fluoroacetate, a compound found in some plant species and also formed from the metabolism of certain other fluorinated organic compounds. nih.govwikipedia.org The metabolic pathway leading to fluorocitrate formation is often referred to as "lethal synthesis." wikipedia.org This process begins with the conversion of fluoroacetate to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate, a reaction catalyzed by citrate synthase. wikipedia.org

While direct studies on the metabolic conversion of fluoroethanes to this compound are limited, the established pathway for fluoroacetate provides a strong basis for understanding this interaction. It is plausible that fluoroethanes can be metabolized to fluoroethanol, which is then oxidized to fluoroacetaldehyde (B75747) and subsequently to fluoroacetate. This fluoroacetate would then enter the lethal synthesis pathway, ultimately forming fluorocitrate and exerting its inhibitory effects on the Krebs cycle.

The enzymatic defluorination of fluorinated compounds is a critical aspect of their metabolism. Studies have identified enzymes in mammalian liver and other tissues capable of cleaving the carbon-fluorine bond in compounds like fluoroacetate. nih.gov This defluorination is a detoxification step. The interaction between different fluorinated compounds can be complex, potentially involving competition for the same metabolic enzymes. Therefore, the presence of other fluorinated compounds could influence the rate of formation of fluorocitrate from its precursors.

Table 3: Proposed Metabolic Pathway of Fluoroethanes to Fluorocitrate

| Step | Precursor | Product | Key Enzyme (Proposed/Known) |

|---|---|---|---|

| 1 | Fluoroethane | Fluoroethanol | Cytochrome P450 monooxygenases |

| 2 | Fluoroethanol | Fluoroacetaldehyde | Alcohol dehydrogenase |

| 3 | Fluoroacetaldehyde | Fluoroacetate | Aldehyde dehydrogenase |

| 4 | Fluoroacetate | Fluoroacetyl-CoA | Acetyl-CoA synthetase |

| 5 | Fluoroacetyl-CoA + Oxaloacetate | Fluorocitrate | Citrate synthase |

This table outlines a plausible metabolic conversion pathway based on known biochemical reactions.

Advanced Methodologies and Analytical Techniques in Fluorocitrate Research

Spectroscopic Analysis in Structural and Mechanistic Studies

Spectroscopic techniques are indispensable tools for confirming the molecular structure of fluorocitrate and for analyzing its isomeric forms. These methods provide detailed information about the chemical bonds and the three-dimensional arrangement of atoms within the molecule.

Infrared Spectroscopy Applications for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Analysis and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical and biological research, offering unparalleled insight into molecular structure and dynamics.

Isomer Analysis: DL-Fluorocitric acid exists as a mixture of four stereoisomers due to the presence of two chiral centers. ¹H NMR and ¹³C NMR spectroscopy are critical for distinguishing between these isomers. msu.eduazom.com The chemical shifts and coupling constants of the hydrogen and carbon nuclei are highly sensitive to their local electronic environment, which differs for each isomer. msu.eduazom.com By carefully analyzing the NMR spectra, researchers can determine the relative proportions of each isomer in a sample. azom.com Furthermore, ¹⁹F NMR spectroscopy is particularly valuable for studying fluorinated molecules like fluorocitrate, as the fluorine nucleus provides a distinct and sensitive probe. researchgate.netnih.gov

Metabolic Studies: NMR spectroscopy is also instrumental in tracking the metabolic fate of fluorocitrate. For instance, in studies of brain metabolism, ¹³C-labeled substrates can be used in conjunction with ¹³C NMR to follow the flow of carbon atoms through metabolic pathways. The inhibition of aconitase by fluorocitrate leads to the accumulation of citrate (B86180), a change that can be readily detected and quantified using NMR. nih.gov This provides direct evidence of the compound's mechanism of action in a biological system.

Radiotracer Techniques for Metabolic Pathway Elucidation

Radiotracer techniques offer exceptional sensitivity for tracking the distribution and metabolism of compounds in biological systems. By labeling fluorocitrate or related metabolic substrates with a radioactive isotope, researchers can follow their journey through complex biochemical pathways.

Utilization of ¹⁴C-Labeled Substrates (e.g., [¹⁴C]Acetate, [¹⁴C]Glucose, [¹⁴C]Citrate)

The use of carbon-14 (B1195169) (¹⁴C) as a radiolabel has been fundamental to understanding the metabolic impact of fluorocitrate. nih.gov By introducing ¹⁴C-labeled precursors into a biological system, scientists can trace the incorporation of the ¹⁴C label into various metabolites.

[¹⁴C]Acetate and [¹⁴C]Glucose: In studies of brain metabolism, the administration of [¹⁴C]acetate or [¹⁴C]glucose allows for the investigation of the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The inhibition of aconitase by fluorocitrate disrupts the TCA cycle, leading to altered patterns of ¹⁴C distribution among downstream metabolites. nih.gov This approach has been crucial in demonstrating the preferential uptake and action of fluorocitrate in glial cells. nih.gov

[¹⁴C]Citrate: Direct studies using [¹⁴C]citrate can provide specific insights into the step of the TCA cycle targeted by fluorocitrate. The blockage of aconitase would lead to a buildup of radiolabeled citrate, which can be quantified to assess the degree of enzyme inhibition.

The combination of ¹⁴C-labeling with techniques like high-resolution mass spectrometry can further enhance the identification of metabolites. wayne.edu

Autoradiography in Tissue Distribution and Metabolic Uptake Studies

Autoradiography is a powerful imaging technique that visualizes the distribution of radiolabeled substances within tissues and organs. researchgate.net

Following the administration of a ¹⁴C-labeled compound, tissue sections are exposed to a photographic film or a sensitive imaging plate. researchgate.netnih.gov The radioactive emissions from the labeled compound create an image that reveals its precise location. researchgate.net This technique has been instrumental in demonstrating the tissue-specific distribution of fluorocitrate and its metabolic consequences. nih.gov For example, autoradiography with [¹⁴C]acetate following fluorocitrate administration has shown decreased uptake in specific brain regions, providing visual evidence of localized metabolic inhibition. researchgate.net This method offers a high-resolution map of where the compound and its metabolites accumulate, providing critical information for understanding its biological effects. nih.govqps.com

Electrophysiological Approaches in Neurobiological Research

The primary toxic effect of fluorocitrate is the disruption of cellular energy metabolism, which has profound consequences for neuronal function. Electrophysiological techniques are employed to directly measure the electrical activity of neurons and glial cells, providing a real-time assessment of the functional impact of fluorocitrate.

By recording parameters such as resting membrane potential, action potential firing, and synaptic transmission, researchers can determine how the inhibition of the TCA cycle by fluorocitrate alters neuronal communication. For instance, a reduction in cellular ATP levels, a direct consequence of aconitase inhibition, would be expected to impair the function of ion pumps crucial for maintaining neuronal excitability. While specific electrophysiological data for DL-Fluorocitric acid barium salt is not detailed in the provided search results, the known metabolic effects of fluorocitrate strongly imply significant alterations in neuronal electrical activity. These studies are essential for linking the biochemical mechanism of fluorocitrate to its observed neurotoxic effects.

Molecular Biology Techniques in Pathway Analysis

Molecular biology techniques are essential for understanding the downstream consequences of fluorocitrate treatment, revealing changes in gene and protein expression that underlie the observed physiological effects.

Synaptophysin, a protein marker for synaptic vesicles, is used to assess synaptic density. In the context of post-ischemia recovery, treatment with fluorocitrate was shown to suppress the expression of synaptophysin in the peri-infarct cortex. nih.gov This finding indicates that inhibiting astrocyte function with fluorocitrate can negatively impact neurovascular remodeling and synaptic integrity.

Direct, specific studies detailing the effects of fluorocitrate on the expression of S100β, a calcium-binding protein expressed by astrocytes, and CREB-regulated transcription coactivator 1 (CRTC1), a key regulator of gene expression, are limited in the available research. However, the known roles of these proteins in astrocytic function and neuronal support suggest they would be important targets for future investigation into the molecular consequences of fluorocitrate treatment. nih.gov

| Protein Marker | Cell Type | Effect of Fluorocitrate Treatment | Research Context | Citation |

|---|---|---|---|---|

| GFAP | Astrocyte | No change with low dose (1 nmol); Reduced with high dose (2 nmol) | Post-ischemia; Normal brain | nih.gov |

| Synaptophysin | Neuron (Synaptic Vesicles) | Suppressed | Post-ischemia | nih.gov |

Fluorocitrate research has illuminated the critical role of astrocyte-neuron signaling, particularly through purinergic pathways. The depolarization of astrocytes caused by fluorocitrate leads to the release of ATP, which then acts on neuronal P2 receptors. physiology.org Studies have confirmed that the fluorocitrate-induced increase in neuronal activity is a purinergic-dependent mechanism; this effect is significantly blunted when P2 receptors are blocked with an antagonist like PPADS. physiology.org This demonstrates a clear signaling cascade: fluorocitrate inhibits astrocyte metabolism, causing depolarization and ATP release, which in turn activates neuronal P2 receptors and increases neuronal firing. physiology.orgnih.gov

The interplay between other key receptor systems, such as dopamine (B1211576) D2 receptors (D2R) and metabotropic glutamate (B1630785) receptor 5 (mGluR5), is also critical to astrocyte-mediated modulation of synaptic activity. nih.govnih.gov These receptors can form complex oligomers on the cell surface and are involved in modulating neurotransmitter release and calcium signaling. nih.govplos.org While direct studies on how fluorocitrate modulates the D2R-mGluR5 pathway are not prominent, it is known that astrocytes express these receptors and that their function is metabolically demanding. plos.orgmdpi.com By disrupting the astrocytic energy supply, fluorocitrate would likely impair the ability of these cells to respond to and integrate dopaminergic and glutamatergic signals, thereby indirectly affecting the signaling pathways that depend on them.

In Vivo Microdialysis for Extracellular Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique that allows for the real-time measurement of extracellular neurotransmitter concentrations in the living brain, providing a direct window into the neurochemical consequences of fluorocitrate administration. nih.gov

Microdialysis studies have been pivotal in demonstrating fluorocitrate's profound impact on the glutamate-glutamine cycle, a cornerstone of astrocyte-neuron metabolic coupling. Administration of fluorocitrate robustly elevates extracellular glutamate levels while progressively depressing glutamine levels. researchgate.netnih.gov This occurs because fluorocitrate, by inhibiting the Krebs cycle in astrocytes, prevents the conversion of glutamate taken up from the synapse into glutamine. nih.gov This impairment of the glutamate-glutamine shuttle leads to a buildup of synaptic glutamate and a depletion of the glutamine pool available for neurons to synthesize new glutamate, fundamentally altering excitatory neurotransmission. researchgate.netnih.gov

The effect of fluorocitrate on taurine (B1682933) levels has also been investigated. In the nucleus accumbens, local administration of fluorocitrate via the microdialysis probe was found to significantly increase extracellular taurine levels. nih.gov Furthermore, the metabolic inhibition caused by fluorocitrate enhanced the elevation of taurine levels that occurs following ethanol (B145695) administration. nih.gov This suggests that astrocytes are important regulators of basal taurine levels and that their metabolic impairment leads to a net efflux of this amino acid. nih.gov

Direct microdialysis studies focusing specifically on the effect of fluorocitrate on extracellular dopamine levels are not extensively detailed in the reviewed literature. While methods for monitoring dopamine are well-established, the specific impact of astrocytic inhibition by fluorocitrate on this system requires further dedicated investigation. nih.govbu.edu

| Neurotransmitter | Effect of Fluorocitrate Administration | Underlying Mechanism | Citation |

|---|---|---|---|

| Glutamate | Increased | Impairment of the astrocyte glutamate-glutamine cycle | researchgate.netnih.govnih.gov |

| Glutamine | Decreased | Inhibition of glutamine synthetase pathway in astrocytes | researchgate.netnih.gov |

| Dopamine | Data not available | - | - |

| Taurine | Increased | Impairment of astrocyte-mediated regulation of taurine homeostasis | nih.gov |

Future Research Directions and Unresolved Questions

Development of Novel Fluorocitrate Derivatives for Targeted Metabolic Modulation

The chemical structure of fluorocitrate offers a scaffold for the synthesis of novel derivatives with tailored properties. Future research should focus on creating analogs that can offer more precise control over metabolic pathways. This could involve modifying the fluorine substitution pattern or altering the carboxyl groups to influence cell permeability, target specificity, and the reversibility of inhibition.

One promising avenue is the development of fluorocitrate derivatives that can be selectively activated within specific cell types or subcellular compartments. This could be achieved by incorporating caging groups that are cleaved by cell-type-specific enzymes or by light, offering spatiotemporal control over aconitase inhibition. Such tools would be invaluable for dissecting the metabolic contributions of different cell populations within complex tissues, such as the brain.

Furthermore, the synthesis of fluorocitrate analogs could be guided by the principles of metabolic probing. For instance, the development of N-fluoroacetyl mannosamine (B8667444) as a metabolic probe for studying sialylated glycoconjugates demonstrates the potential of using fluorinated metabolites to investigate specific pathways. nih.govacs.org A similar approach with fluorocitrate could yield novel tools for studying the intricate connections of the TCA cycle with other metabolic networks.

Advanced Structural-Activity Relationship Studies for Aconitase Inhibition

The interaction between fluorocitrate and aconitase is a classic example of mechanism-based inhibition. The (-)-erythro diastereomer of 2-fluorocitrate is converted by aconitase into fluoro-cis-aconitate. nih.govnih.gov Subsequently, the addition of a hydroxyl group and the loss of fluoride (B91410) lead to the formation of 4-hydroxy-trans-aconitate (HTn), a potent inhibitor that binds very tightly, but not covalently, to the enzyme's active site. nih.govnih.govpnas.org

While the crystal structure of the aconitase-HTn complex has been resolved, providing significant insight into the inhibitory mechanism, further high-resolution structural studies are warranted. nih.govnih.gov Advanced techniques such as cryo-electron microscopy (cryo-EM) could be employed to visualize the dynamic process of inhibitor binding and the conformational changes in the enzyme.

Computational modeling and simulation will also play a crucial role in refining our understanding of the structure-activity relationship. These approaches can be used to predict the binding affinities and inhibitory potential of novel fluorocitrate derivatives, guiding their rational design and synthesis. Kinetic studies have shown that the inhibition of aconitase by fluorocitrate can be either competitive or noncompetitive depending on the substrate used, and these complex kinetics merit further investigation to be fully understood. nih.govpnas.org

Elucidating the Full Spectrum of Downstream Biochemical and Cellular Effects Beyond the Tricarboxylic Acid Cycle

The inhibition of aconitase by fluorocitrate has profound consequences that ripple through the cell's metabolic network, extending far beyond the immediate blockage of the TCA cycle. Future research must aim to comprehensively map these downstream effects to gain a holistic understanding of fluorocitrate-induced metabolic reprogramming.

One of the key areas for investigation is the impact on cellular redox homeostasis. Disruption of the TCA cycle has been shown to affect the ratios of critical redox pairs such as NADH/NAD+ and NADPH/NADP+. nih.govelifesciences.org Specifically, TCA cycle inhibition can lead to a decrease in the NADPH/NADP+ ratio, which is crucial for antioxidant defense systems. nih.govelifesciences.org Furthermore, studies have shown that TCA cycle disruption leads to an increase in both reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG), indicating a significant perturbation in redox balance. nih.gov

Another critical area is the interplay between the TCA cycle and amino acid metabolism. Inhibition of aconitase leads to an accumulation of citrate (B86180) and a reduction in the formation of downstream metabolites that serve as precursors for amino acid synthesis. nih.gov For example, the production of glutamine, an important precursor for the neurotransmitters glutamate (B1630785) and GABA, is reduced. nih.gov Moreover, TCA cycle inhibition can impair the synthesis of proline and aspartate. elifesciences.org

The accumulation of citrate itself can have significant downstream effects. Citrate can leak into the cytoplasm and allosterically inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. quora.com The biochemical consequences of fluorocitrate also include increased lactate (B86563) levels and disturbances in the balance of bivalent cations like Ca2+. regulations.gov

Refinement of Astrocytic Inhibition Models for Complex Neurological and Metabolic Research

DL-Fluorocitric acid barium salt has been instrumental as a selective inhibitor of glial cell metabolism, particularly in astrocytes. nih.govcapes.gov.br This has made it a valuable tool for studying the metabolic coupling between astrocytes and neurons. However, the use of fluorocitrate in these models requires careful consideration and refinement.

Research has shown that the glia-specificity of fluorocitrate is dose-dependent. nih.govcapes.gov.brnih.gov While lower concentrations (e.g., ~25 μM) predominantly affect astrocytic functions, higher concentrations (e.g., ≥250 μM) can also impact neuronal metabolism and function. nih.gov Therefore, future studies using fluorocitrate to probe astrocyte-neuron interactions must carefully titrate the concentration to ensure cell-type specificity and avoid confounding off-target effects on neurons.

The development of more sophisticated in vitro and in vivo models is also crucial. This could include the use of co-culture systems, organoids, and genetically engineered mouse models that allow for more precise manipulation and monitoring of cell-type-specific metabolic responses to fluorocitrate. These advanced models will be essential for unraveling the complex roles of astrocytes in brain energy metabolism, neurotransmitter recycling, and synaptic plasticity.

Exploration of Fluorocitrate's Role in Specific Cellular Compartments Beyond Mitochondria

While the primary site of action of fluorocitrate is the mitochondrial aconitase, the existence of a cytosolic isoform of aconitase (cAc) presents an important area for future investigation. nih.govproteopedia.org Studies have shown that the aconitase extracted from mitochondria is much more sensitive to fluorocitrate inhibition than the enzyme found in the cell sap. nih.gov This differential sensitivity suggests that fluorocitrate could be used to dissect the specific roles of mitochondrial versus cytosolic aconitase.

The cytosolic aconitase has a fascinating dual function. In addition to its enzymatic activity, it can act as an iron-responsive element-binding protein (IREBP), regulating the translation of mRNAs involved in iron metabolism. proteopedia.org This raises the intriguing possibility that fluorocitrate, by interacting with cytosolic aconitase, could influence cellular iron homeostasis. Future research should explore whether fluorocitrate can modulate the IRE-binding activity of cytosolic aconitase and what the downstream consequences of this interaction might be.

Furthermore, the accumulation of citrate in the mitochondria due to aconitase inhibition can lead to its transport into the cytoplasm. quora.com Cytoplasmic citrate is a key precursor for fatty acid synthesis, and its increased availability could have significant effects on lipid metabolism. Investigating the impact of fluorocitrate on lipid synthesis and other cytoplasmic metabolic pathways is a critical direction for future research.

Integration with Multi-omics Approaches for Systems-Level Understanding of Metabolic Perturbations

To fully comprehend the multifaceted effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies, including metabolomics, transcriptomics, proteomics, and lipidomics, will provide a comprehensive picture of the cellular response to aconitase inhibition. nih.govnih.govfwlaboratory.org

Metabolomics can be used to quantify the global changes in metabolite levels following fluorocitrate treatment, providing a detailed map of the metabolic rewiring that occurs. nih.gov Transcriptomics and proteomics can reveal how cells adapt to this metabolic stress by altering gene and protein expression. For example, these approaches could identify compensatory pathways that are upregulated in response to TCA cycle blockage.

Q & A

Q. What is the standard protocol for preparing fluorocitrate from DL-fluorocitric acid barium salt in vitro?

this compound is typically dissolved in 0.1 M HCl, followed by precipitation of Ba²⁺ using Na₂SO₄. The solution is buffered with Na₂HPO₄, centrifuged (800–1000 × g for 5–10 min), and the supernatant is diluted to the desired concentration in artificial cerebrospinal fluid (aCSF) or saline. Adjustments to pH (6.68–7.4) are critical for stability .

Q. How is this compound used to inhibit glial cell metabolism in neuronal studies?

Fluorocitrate, derived from the barium salt, acts as a competitive inhibitor of aconitase in the tricarboxylic acid (TCA) cycle. It is applied at concentrations ranging from 25 µM to 500 µM in cell cultures or 60 mg/kg in murine models to suppress astrocyte and microglial activity. Pre-treatment protocols (e.g., 1–48 h) vary depending on the target cell type and experimental endpoint .

Q. What analytical methods confirm the purity of fluorocitrate after barium salt conversion?

Post-centrifugation, the supernatant is analyzed via thin-layer chromatography (TLC) or HPLC to verify fluorocitrate purity. Impurities (e.g., residual Ba²⁺ or acetate) are minimized by optimizing Na₂SO₄ stoichiometry and repeated centrifugation .

Advanced Research Questions

Q. How can fluorocitrate pharmacokinetics be optimized for in vivo neuroinflammation models?

In murine studies, fluorocitrate (60 mg/kg, administered daily for 5 days/week) is dissolved in 0.9% NaCl (pH 6.68) and delivered via intraperitoneal injection. Tissue biopsies (brain, liver, spleen) are analyzed post-mortem for fluorocitrate accumulation using radiolabeled tracers or mass spectrometry. Dose adjustments are required to mitigate off-target effects on peripheral organs .

Q. What experimental designs address contradictory data on fluorocitrate’s neurotoxicity thresholds?

Discrepancies in toxicity thresholds (e.g., 100 µM vs. 200 µM in astrocyte studies) arise from differences in preparation methods or cell line susceptibility. To resolve this, parallel experiments using standardized fluorocitrate batches and viability assays (MTT, Trypan blue exclusion) are recommended. Cross-validation with alternative glial inhibitors (e.g., minocycline) controls for methodological bias .

Q. How does fluorocitrate interact with LPS-induced neuroinflammatory pathways?

Co-administration of fluorocitrate (1–300 µM) and lipopolysaccharide (LPS, 0.1 mg/mL) in pinealocyte cultures reveals dose-dependent suppression of TNF-α and NF-κB activation. Time-course experiments (24–72 h) with ELISA-based cytokine profiling are used to map temporal dynamics of glial-neuronal crosstalk .

Q. What methodologies quantify fluorocitrate’s impact on colonic motility in IBS-D models?

In rat IBS-D models, fluorocitrate (0.25 nmol/µL) is injected intracolonically to inhibit enteric glial cells (EGCs). Motility is assessed via high-resolution manometry, while EGC structural changes are quantified using immunohistochemistry (GFAP/ED-1 co-labeling). Correlation analyses link EGC density to dysmotility severity .

Q. How is fluorocitrate stability maintained in long-term organotypic cultures?

Fluorocitrate degrades in oxygenated aCSF within 4–6 hours. For extended studies (e.g., 48 h pineal gland cultures), replenishment every 12 hours or encapsulation in sustained-release nanoparticles is advised. Stability is monitored via pH-sensitive fluorometry .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.